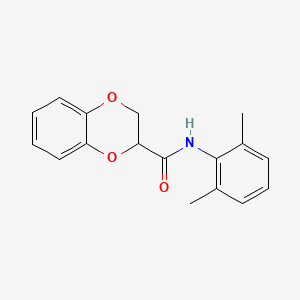
METHYL 5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-ACETAMIDO-2-(2H-1,2,3,4-TETRAZOL-5-YL)PENTANOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-ACETAMIDO-2-(2H-1,2,3,4-TETRAZOL-5-YL)PENTANOATE is a complex organic compound with a molecular structure that includes multiple functional groups such as an ester, an imide, and a tetrazole ring
Vorbereitungsmethoden
The synthesis of METHYL 5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-ACETAMIDO-2-(2H-1,2,3,4-TETRAZOL-5-YL)PENTANOATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Isoindole Ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the Tetrazole Ring: This step often involves the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Esterification: The final step involves the esterification of the compound to form the methyl ester.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
METHYL 5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-ACETAMIDO-2-(2H-1,2,3,4-TETRAZOL-5-YL)PENTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specialized properties.
Wirkmechanismus
The mechanism of action of METHYL 5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-ACETAMIDO-2-(2H-1,2,3,4-TETRAZOL-5-YL)PENTANOATE depends on its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other esters and amides with isoindole and tetrazole rings. Compared to these compounds, METHYL 5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-ACETAMIDO-2-(2H-1,2,3,4-TETRAZOL-5-YL)PENTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
methyl 2-acetamido-5-(1,3-dioxoisoindol-2-yl)-2-(2H-tetrazol-5-yl)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O5/c1-10(24)18-17(16(27)28-2,15-19-21-22-20-15)8-5-9-23-13(25)11-6-3-4-7-12(11)14(23)26/h3-4,6-7H,5,8-9H2,1-2H3,(H,18,24)(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXFLQUNRXTZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN1C(=O)C2=CC=CC=C2C1=O)(C3=NNN=N3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(TERT-BUTYL)-3-(2-METHYLALLYL)-2-(METHYLSULFANYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B5158603.png)
![ethyl 4-[3-acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B5158612.png)



![ethyl 1-[5-(methoxymethyl)-2-furoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5158645.png)
![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5158649.png)
![ethyl 4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5158655.png)
![(4-bromo-2-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5158658.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5158659.png)
![N-[(E)-2-(4,6-dimethylpyridin-2-yl)ethenyl]furan-2-carboxamide](/img/structure/B5158660.png)
![2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide](/img/structure/B5158672.png)
![2-Ethyl-5-[6-(phenylamino)pyridazin-3-yl]benzenesulfonamide](/img/structure/B5158674.png)
![1-[2-(4-Benzoylpiperidin-1-yl)-2-oxoethyl]-3,4,5,6,7,8-hexahydroquinolin-2-one](/img/structure/B5158677.png)
